molecular formula C20H24N2O3S B2564680 2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine CAS No. 1189993-79-0

2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine

Cat. No.: B2564680
CAS No.: 1189993-79-0
M. Wt: 372.48
InChI Key: HQFXDWVMHUOOEA-UHFFFAOYSA-N
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Description

2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dimethylbenzenesulfonyl group and a 4-methylpiperidine-1-carbonyl group.

Scientific Research Applications

2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the 3,4-dimethylbenzenesulfonyl group through sulfonylation reactions. The final step involves the addition of the 4-methylpiperidine-1-carbonyl group via acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the pyridine ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)piperazine
  • 2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)benzene

Uniqueness

Compared to similar compounds, 2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine stands out due to its specific substitution pattern on the pyridine ring, which may confer unique chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14-8-10-22(11-9-14)20(23)17-5-7-19(21-13-17)26(24,25)18-6-4-15(2)16(3)12-18/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFXDWVMHUOOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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